PVLA -

PVLA

Catalog Number: EVT-1547821
CAS Number:
Molecular Formula: C22H33NO10
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Poly(δ-valerolactone) is classified as an aliphatic polyester. It is synthesized through the ring-opening polymerization of δ-valerolactone, which can be obtained from biomass sources. The polymer's structure allows for various modifications, making it suitable for diverse applications ranging from drug delivery systems to 3D printing materials .

Synthesis Analysis

Methods

The synthesis of poly(δ-valerolactone) typically involves ring-opening polymerization. This process can be catalyzed by a variety of initiators, including metal catalysts and organocatalysts. The choice of catalyst and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer.

Technical Details:

  • Catalysts Used: Tin(II) octoate is a common catalyst for this reaction.
  • Reaction Conditions: The polymerization is generally conducted under vacuum or inert atmosphere to prevent moisture interference.
  • Molecular Weight Variants: Different molecular weights can be achieved by adjusting the monomer-to-initiator ratio and reaction time, with reported molecular weights ranging from 1800 to 2700 g/mol .
Molecular Structure Analysis

Structure and Data

Poly(δ-valerolactone) has a linear structure composed of repeating units derived from δ-valerolactone. The general formula can be represented as:

 O CH 2 4 CO n\text{ O CH 2 4 CO }_n

where nn represents the number of repeating units. The polymer exhibits a semi-crystalline nature, which contributes to its mechanical properties.

Data:

  • Density: Approximately 1.2 g/cm³.
  • Glass Transition Temperature: Typically around -60 °C.
  • Melting Temperature: Ranges between 160 °C to 180 °C depending on molecular weight.
Chemical Reactions Analysis

Reactions and Technical Details

Poly(δ-valerolactone) can undergo various chemical reactions due to its functional groups. Notably, it can participate in:

  • Esterification Reactions: Allowing for the modification of its properties through copolymerization with other monomers.
  • Depolymerization: Under thermal or catalytic conditions, poly(δ-valerolactone) can revert to its monomer form, which is significant for recycling applications .

Technical Insights:

  • The depolymerization process can achieve high yields (up to 93%) of virgin δ-valerolactone through thermolysis .
Mechanism of Action

Process and Data

The mechanism of action for poly(δ-valerolactone) primarily revolves around its biodegradability and biocompatibility. Upon exposure to biological environments, hydrolytic cleavage of the ester bonds occurs, leading to the gradual breakdown of the polymer into non-toxic byproducts.

Data:

  • Biodegradation Rate: Varies with environmental conditions but generally occurs within months in composting environments.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white powder.
  • Solubility: Soluble in organic solvents such as chloroform and dichloromethane but insoluble in water.

Chemical Properties

  • Stability: Exhibits good thermal stability but may degrade under prolonged exposure to high temperatures.
  • Reactivity: Can react with nucleophiles due to its ester functional groups.

Relevant Data:

  • Mechanical Strength: Tensile strength values are comparable to those of polylactic acid, making it suitable for structural applications .
Applications

Poly(δ-valerolactone) has a wide range of scientific uses:

  • Biomedical Applications: Used in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
  • 3D Printing Materials: Its intrinsic properties make it suitable for use in digital light processing technologies, enhancing chemical circularity in printed structures .
  • Tissue Engineering: Serves as scaffolding material owing to its biodegradability and mechanical properties.
Introduction to PVLA: Contextualizing Multidisciplinary Applications

PVLA in Biomedical Polymer Science: Definition and Historical Development

Chemical Structure and Key Properties

PVLA is synthesized via ring-opening copolymerization of δ-valerolactone and D,L-lactide, yielding a biodegradable polyester with controlled hydrophobic-hydrophilic balance. Its defining feature is the incorporation of β-galactose residues (typically 5–15 mol%) enabling ligand-specific biological interactions [1] [4]. Critical properties include:

  • Molecular weight: ~170,000 g/mol (85% purity)
  • Thermosensitivity: Forms spherical micelles (20–50 nm) below 25°C, transitioning to gel-phase wormlike micelles above 30°C [3]
  • Surface adsorption: Preferential binding to polystyrene via hydrophobic backbone interactions [4]

Table 1: Fundamental Characteristics of PVLA

PropertySpecificationFunctional Significance
Molecular formula(C₅H₈O₂)ₓ-(C₃H₄O₂)ₓBackbone biodegradability
Galactose functionalization~10 mol%ASGPR-mediated hepatocyte targeting [4]
Aqueous solubility100 µg/mL (standard working solution)Ease of processing for coatings/delivery
Degradation timeline~45 days (PVLA-PEG-PVLA hydrogels)Temporary scaffolds for tissue regeneration [3]

Evolution of Biomedical Applications

PVLA’s development has been driven by three paradigm-shifting concepts:

  • Cell-Specific Targeting (1990s): Early research exploited galactose-ASGPR (asialoglycoprotein receptor) binding to create synthetic extracellular matrices (ECMs) for primary hepatocyte culture. Adsorption of PVLA on polystyrene dishes at 0.1–10 µg/cm² directly modulated cell morphology and proliferation:
  • Low adsorption (≤1 µg/cm²): Flat, proliferative hepatocytes
  • High adsorption (≥5 µg/cm²): Spherical, functionally differentiated cells [4]
  • Injectable Hydrogels (2010s): PVLA-PEG-PVLA triblock copolymers revolutionized in situ gelling systems. Below 25°C, flowerlike micelles enable syringe injection; at physiological temperatures (37°C), micelles reorganize into perforated gel networks with ~600 nm pores, facilitating nutrient/waste diffusion [3]. This enabled:
  • Minimally invasive implantation
  • Sustained local drug delivery
  • Functional Hybrids (2020s): PVLA composites with inorganic nanoparticles (e.g., silica, gold) enhanced imaging capabilities while retaining thermoresponsiveness. The polymer’s anhydride linkages also allow conjugation with mTOR inhibitors like rapamycin for disease-specific formulations.

Table 2: PVLA Copolymers and Their Biomedical Functions

Copolymer SystemStructureKey BehaviorApplication
PVLA-PEG-PVLAA-B-A triblockThermoinduced micelle-to-gel transitionInjectable scaffolds [3]
PVLA-graphene oxideCovalent/non-covalent hybridsEnhanced electrical conductivityNeural tissue engineering
QTORIN™-PVLA-rapamycinAnhydrous gel matrixLocalized mTOR inhibitionVascular malformation therapy [6]

PVLA in Clinical Epidemiology: Role in Rare Disease Prevalence Studies

Defining Epidemiological Relevance

Clinical epidemiology investigates disease distribution, determinants, and outcomes in patient populations. PVLA enters this domain through QTORIN™ rapamycin—a PVLA-anhydrous gel encapsulating rapamycin—developed for microcystic lymphatic malformations (microcystic LMs). This rare genetic disorder exhibits:

  • PI3K/mTOR pathway dysregulation causing lymphatic vessel malformations
  • US prevalence: >30,000 diagnosed patients (lifelong, progressive disease) [6]
  • Clinical burden: Recurrent lymphorrhea, infections, and hospitalization

PVLA’s role is strictly as a drug delivery vehicle enabling targeted epidemiological research via clinical trials.

Methodological Contributions to Rare Disease Studies

PVLA-based formulations facilitate three key epidemiological advancements:

  • Cohort Definition and Phenotyping:
  • The SELVA Phase 3 trial (NCT# pending) employs PVLA-rapamycin to establish standardized diagnostic criteria. Using the microcystic LM Investigator Global Assessment (mLM-IGA), it quantifies lesion severity across 40+ patients aged ≥6 years, creating the largest curated dataset for this orphan disease [6].
  • Natural History Documentation:
  • Prior to PVLA-rapamycin trials, microcystic LM progression metrics were anecdotal. Baseline-controlled studies now track:
  • Lesion count/growth rate
  • Infection frequency
  • Quality-of-life indicatorsTable 3: PVLA-Enabled Epidemiological Metrics in Microcystic LM
    Metric CategoryParameterData Source
    Disease prevalence30,000+ US casesPatient screening logs [6]
    Morphological progressionmLM-IGA score change (Baseline→W24)Centralized imaging assessment
    Functional impactHospitalization frequencyMedicare/Medicaid claims data
  • Interventional Framework Development:
  • As the first FDA-designated Breakthrough Therapy for microcystic LMs, PVLA-rapamycin establishes:
  • Endpoint validation protocols (e.g., mLM-IGA reliability)
  • Site-specific recruitment benchmarks (vascular anomaly centers)
  • Biomarker correlation strategies (mTOR pathway activity vs. clinical response)

Impact on Rare Disease Policy

PVLA-rapamycin trials generated epidemiological evidence supporting:

  • Orphan Drug Designation (FDA/EMA) based on prevalence <200,000
  • NIH funding prioritization via the FDA Orphan Products Grant ($2.6 million)
  • ICD-11 coding refinements for lymphatic anomalies

Properties

Product Name

PVLA

IUPAC Name

(2R,3R,4R,5R)-N-[(4-ethenylphenyl)methyl]-2,3,6-trihydroxy-5-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide

Molecular Formula

C22H33NO10

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C22H33NO10/c1-3-12-4-6-13(7-5-12)8-23-21(31)18(29)17(28)20(11(2)9-24)33-22-19(30)16(27)15(26)14(10-25)32-22/h3-7,11,14-20,22,24-30H,1,8-10H2,2H3,(H,23,31)/t11-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1

InChI Key

RPOKRGMOEWYIKB-ZFCLCKFASA-N

Synonyms

lactose-carrying polystyrene
poly (N-4-vinylbenzyl-lactonamide)
poly(vinylbenzyl gluconamide)
poly-N-4-vinylbenzyllactonamide
PVLA

Canonical SMILES

CC(CO)C(C(C(C(=O)NCC1=CC=C(C=C1)C=C)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C[C@H](CO)[C@H]([C@@H]([C@H](C(=O)NCC1=CC=C(C=C1)C=C)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.